molecular formula C16H12IN3O5S B13951341 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid CAS No. 586391-71-1

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13951341
CAS No.: 586391-71-1
M. Wt: 485.3 g/mol
InChI Key: JHEXRLFTCQWANJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting from readily available starting materials. The key steps include iodination, nitration, and coupling reactions. The reaction conditions typically involve the use of solvents such as dichloromethane, and reagents like iodine, nitric acid, and thionyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the iodine atom can produce various substituted benzoic acid derivatives .

Scientific Research Applications

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with molecular targets in the influenza virus. The compound inhibits the replication of the virus by interfering with its RNA synthesis, thereby preventing the virus from multiplying . The specific molecular pathways involved include the inhibition of viral RNA polymerase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit influenza virus replication sets it apart from other similar compounds, making it a valuable candidate for antiviral research .

Properties

CAS No.

586391-71-1

Molecular Formula

C16H12IN3O5S

Molecular Weight

485.3 g/mol

IUPAC Name

5-iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12IN3O5S/c1-8-6-9(2-5-13(8)20(24)25)14(21)19-16(26)18-12-4-3-10(17)7-11(12)15(22)23/h2-7H,1H3,(H,22,23)(H2,18,19,21,26)

InChI Key

JHEXRLFTCQWANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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